molecular formula C14H16N2 B11404676 2-butyl-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-butyl-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11404676
M. Wt: 212.29 g/mol
InChI Key: RDDGZOBLQBSCTR-UHFFFAOYSA-N
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Description

2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is an organic compound belonging to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-butylbenzene-1,3-diamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: Research explores its use in developing new drugs, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of advanced materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    2-BUTYL-1,3-DIMETHYL-4-(PROP-2-YN-1-YL)-1,2,3,4-TETRAHYDROQUINOXALIN-6-AMINE: This compound shares structural similarities but differs in its functional groups and biological activity.

    2-BUTYL-1-OCTANOL: Although structurally different, it is another compound with applications in organic synthesis and industry.

Uniqueness

2-BUTYL-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the resulting biological and chemical properties. Its propargyl group imparts distinct reactivity, making it valuable in click chemistry and other synthetic applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

2-butyl-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C14H16N2/c1-3-5-10-14-15-12-8-6-7-9-13(12)16(14)11-4-2/h2,6-9H,3,5,10-11H2,1H3

InChI Key

RDDGZOBLQBSCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=CC=CC=C2N1CC#C

Origin of Product

United States

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